tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

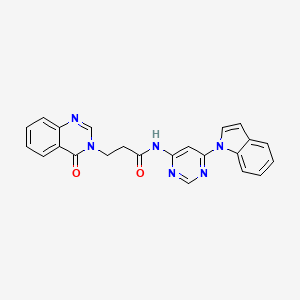

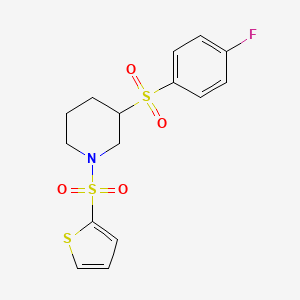

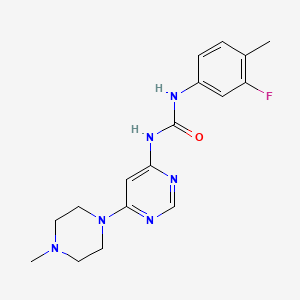

“tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate” is a chemical compound with the molecular formula C15H22N4O4 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing research area .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, a nitropyridine group, and a carbamate group . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific reactions that “this compound” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 322.36 . Further properties such as boiling point, solubility, and lipophilicity would require additional experimental data or computational predictions.Applications De Recherche Scientifique

Organic Synthesis and Process Development

Process development and pilot-plant synthesis studies have shown the efficiency of compounds similar to tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate in the manufacture of inhibitors targeting specific biological functions, such as lymphocyte function-associated antigen 1 inhibitors. These studies highlight scalable synthesis methods starting from readily available materials, emphasizing the compound's role in streamlined production processes for medicinal chemistry applications (Li et al., 2012).

NMR Spectroscopic Studies

NMR spectroscopy has been utilized to characterize the structural and electronic properties of related pyridine and piperidine derivatives, contributing to a deeper understanding of their behavior in complex formations, such as Au(III) chloride complexes. These studies provide insights into the electronic structures and potential catalytic activities of compounds with tert-butyl and nitropyridine functionalities (Mruk et al., 2020).

Catalytic Applications

Research into the catalytic properties of compounds featuring tert-butyl and nitropyridine groups has unveiled their potential in facilitating various chemical reactions. For instance, the presence of 4-tert-butylpyridine as an additive in Ni(II)/Cr(II)-mediated coupling reactions has been shown to improve reaction homogeneity and reproducibility, as well as to inhibit unwanted homo-coupling, pointing to the versatile catalytic applications of such compounds (Stamos et al., 1997).

Chemical Modification and Nitration Techniques

Chemoselective nitration methods using tert-butyl nitrite have been developed for phenolic substrates, offering a safe and selective approach to mononitration. This technique is notable for its compatibility with complex molecular structures, including peptides, underscoring the utility of tert-butyl and nitropyridine derivatives in synthetic organic chemistry (Koley et al., 2009).

Spin Probes and Magnetic Materials

The study of nitroxide-based compounds, closely related to the tert-butyl and nitropyridine framework, has contributed significantly to fields such as biophysics and structural biology. These compounds serve as molecular probes and labels, with their redox properties being crucial for applications involving chemical reduction resistance. The development of highly strained nitroxides offers insights into the synthesis and properties of materials with unique electronic and magnetic characteristics (Zhurko et al., 2020).

Orientations Futures

The future directions in the research of “tert-Butyl 1-(5-nitropyridine-2-yl)piperidine-4-ylcarbamate” and similar piperidine derivatives likely involve the development of more efficient synthesis methods , the exploration of their biological activities , and their potential applications in the design of new drugs .

Mécanisme D'action

Mode of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific pathways and their downstream effects influenced by this compound require further investigation.

Propriétés

IUPAC Name |

tert-butyl N-[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-8-18(9-7-11)13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSLQMQHJCAOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)

![4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2842076.png)